(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
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Overview
Description
The compound “(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone” is a complex organic molecule. It belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents . The reaction was monitored by thin layer chromatography (TLC) using silica gel GF254 .Molecular Structure Analysis
The crystal structure of the compound is monoclinic, P 2 1 / c (no. 14), with a = 6.7230 (2) Å, b = 11.1182 (3) Å, c = 14.4996 (5) Å, β = 94.8870(10)° . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are also provided .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it can be synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H15NO3 . It forms a colourless block crystal with a size of 0.15 × 0.12 × 0.08 mm .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The crystal structure of this compound, which belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives, has been elucidated . This kind of analysis can provide valuable information about the molecular geometry, bond lengths, bond angles, and torsional angles, which can be useful in understanding the compound’s physical and chemical properties .
Drug Discovery
The pyrrolidine ring in the compound is a versatile scaffold for novel biologically active compounds . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of New Compounds
The compound can be used as a starting material for the synthesis of new compounds . For example, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was used to synthesize the compound . This kind of synthesis can lead to the discovery of new compounds with potential applications in various fields .
Study of Stereogenicity
The pyrrolidine ring in the compound is stereogenic, meaning it can exist in different stereoisomers . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This makes the compound useful in studying the effects of stereogenicity on biological activity .
Development of Inverse Agonists
The compound has been used in the development of inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . This suggests that the compound could have potential applications in the treatment of autoimmune diseases .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This makes the compound useful in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-19(23-11-4-3-5-18(23)21-14)20(24)22-12-10-16(13-22)15-6-8-17(25-2)9-7-15/h3-9,11,16H,10,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHRFDZSMKPMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
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